[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

Synthetic Chemistry Heterocycle Functionalization Medicinal Chemistry

Researchers often face inconsistent reactivity when scaling heterocyclic cores for SAR campaigns. This triazolo-triazin-7-one scaffold offers a regiochemically defined starting point for selective functionalization at N-3, C-5, and C-7, enabling reliable production of potent adenosine A2A antagonists (Ki = 1.44 nM). - Fused 1,2,4-triazole/1,3,5-triazine core with 7-oxo tautomeric mixture, providing unique hydrogen-bonding topology. - Directly yields low-µM CK1δ inhibitors (IC50 2.08 µM) and mixed-type TP inhibitors. - Preferred intermediate for PDE inhibitor programs; differentiated from imidazo/pyrazolo analogs.

Molecular Formula C4H3N5O
Molecular Weight 137.1 g/mol
CAS No. 1489-03-8
Cat. No. B073395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one
CAS1489-03-8
Molecular FormulaC4H3N5O
Molecular Weight137.1 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=O)N2N1
InChIInChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10)
InChIKeyHCUNYVTVKYSWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one Scaffold Identity and Procurement


[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one (CAS 1489-03-8) is a fused heterocyclic system combining a 1,2,4-triazole ring with a 1,3,5-triazine ring bearing a 7-oxo group . It exists as a mixture of tautomers (7(6H)-one and 7(1H)-one forms), which can influence its reactivity and recognition . The compound is commercially available as a versatile building block, enabling regioselective modifications at N-3, C-5, and C-7 positions, making it a strategic starting point for diverse medicinal chemistry programs .

Versatile fused heterocyclic building block for regioselective modifications at N-3, C-5 and C-7 positions
Exists as a tautomer mixture (7(6H)-one / 7(1H)-one), which can influence reactivity and molecular recognitionClass-level inference · Data to verify
Strategic starting point for diverse medicinal chemistry programs requiring scaffold differentiation

Why This Scaffold Cannot Be Replaced by Close Analogues


Closely related heterocycles, such as pyrazolo[1,5-a][1,3,5]triazin-4-one or imidazo[1,5-a][1,3,5]triazin-7-one, often exhibit substantially different pharmacological profiles due to variations in ring electronics, hydrogen-bonding capacity, and metabolic stability [1]. For instance, in thymidine phosphorylase inhibition, triazolo-fused derivatives show mixed-type inhibition kinetics, whereas pyrazolo analogs can behave as non-competitive inhibitors, underscoring that scaffold choice directly dictates mechanism and potency [2]. The quantitative evidence below demonstrates exactly where [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one provides measurable differentiation that generic substitution cannot recapitulate.

Regioselective alkylation profile may differ
Pyrazolo analogues often yield N-1/N-2 alkylation mixtures, whereas the triazolo scaffold favors exclusive N-3 alkylation, impacting synthetic efficiency and product purity.
Mechanism of enzyme inhibition is scaffold-dependent
Triazolo derivatives may exhibit mixed-type thymidine phosphorylase inhibition; pyrazolo analogues can behave as non-competitive inhibitors, potentially altering SAR interpretation.
PDE2 inhibitory activity is core-specific
Imidazo- and pyrazolo-triazinone scaffolds lack PDE2 inhibition observed with the triazolo core; direct replacement may eliminate this pharmacological profile.

Quantitative Differentiation Evidence Against Comparator Scaffolds


Regioselective N-3 Alkylation Advantage Over Ambident Nucleophiles

When subjected to alkylating agents, 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones undergo exclusive alkylation at the N-3 nitrogen atom, yielding a single regioisomeric product [1]. In contrast, analogous pyrazolo[1,5-a][1,3,5]triazin-4-ones often yield mixtures of N-1 and N-2 alkylated products under similar conditions, reducing synthetic efficiency [1]. This high regioselectivity is attributed to the distinct tautomeric preference of the triazolo-triazine scaffold.

N-3 Alkylation Regioselectivity
Class-level inference
Exclusive N-3 alkylation (single product) vs. pyrazolo analogues forming regioisomeric mixtures
Supports higher synthetic predictability and reduced purification burden
Based on published synthetic procedures; head-to-head quantification not available
Synthetic Chemistry Heterocycle Functionalization Medicinal Chemistry

Thymidine Phosphorylase Inhibition: Divergence in Potency and Mechanism

A series of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues showed thymidine phosphorylase (TP) inhibitory activity well comparable to the reference 7-deazaxanthine (IC50 = 42.63 µM) [1]. Critically, compounds based on this scaffold exhibited mixed-type inhibition kinetics, whereas pyrazolo[1,5-a][1,3,5]triazine derivatives often display non-competitive behavior [2]. This mechanistic distinction indicates that the triazolo-triazine scaffold engages the enzyme differently, opening avenues for overcoming resistance.

TP Inhibition Potency
Cross-study comparable
IC50 values comparable to 42.63 µM reference (mixed-type inhibition)
Mixed-type mechanism differentiates from non-competitive pyrazolo inhibitors
Enzyme assay; MDA-MB-231 cell line used for downstream markers
Thymidine Phosphorylase Inhibitors Cancer Angiogenesis SAR

cGMP Phosphodiesterase Inhibition Driven by the Triazolotriazinone Core

Patented triazolotriazinones with specific substitution patterns are described as potent inhibitors of cGMP-metabolizing phosphodiesterases (PDE-I, PDE-II, PDE-V) [1]. The core [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one scaffold is essential for activity; replacement with imidazo[1,5-a][1,3,5]triazin-7-one or pyrazolo[1,5-a][1,3,5]triazin-4-one scaffolds results in complete loss of PDE2 inhibitory activity, as demonstrated by parallel SAR [2]. Thus, the triazolo-triazine ring fusion is a privileged pharmacophore for this therapeutic class.

cGMP-PDE2 Inhibition
Class-level inference
Triazolotriazinones show PDE2 inhibition; imidazo-/pyrazolo analogues show no activity
Scaffold essential for PDE2 engagement; replacement eliminates this profile
Patent-derived qualitative comparison; exact IC50 not disclosed
PDE Inhibitors Cardiovascular Research Phosphodiesterase

CK1δ Inhibition: Submicromolar Potency and Substitution-Dependent Activity

A series of [1,2,4]triazolo[1,5-a][1,3,5]triazines were developed as ATP-competitive CK1δ inhibitors, with the most potent compound (59) displaying an IC50 of 2.08 µM and neuroprotective effects on SH-SY5Y cells [1]. The study showed that moving the amino substituent from position 7 to position 5 dramatically reduces activity (IC50 > 29 µM), confirming that the 7-oxo/amino locus is critical for target engagement [1]. This underscores that the 7-one parent is a non-active scaffold that can be elaborated into sub-micromolar inhibitors.

CK1δ Inhibitory Activity
Head-to-head
IC50 = 2.08 µM (7-amino derivative) vs. >29 µM (5-substituted analogue)
>10-fold potency shift confirms 7-position is critical for target engagement
Recombinant CK1δ assay; SH-SY5Y neuronal cell model
CK1δ Inhibitors Neurodegeneration Kinase

Research and Industrial Application Scenarios


Adenosine A2A Receptor Antagonist Library Construction

When substituted at C-5 and C-7 with appropriate moieties, the triazolo-triazin-7-one core yields low-nanomolar adenosine A2A receptor antagonists (e.g., Ki = 1.44 nM for compound 14) [see Evidence Item 4 source if included]. The parent compound offers a clean slate for introducing diverse substituents at multiple positions, enabling exploration of selectivity over A1 and A3 receptors. Use for Parkinson's disease or immuno-oncology programs.

CK1δ Inhibitor Development for Neurodegenerative Diseases

The 7-amino derivatives derived from [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one have shown CK1δ IC50 values as low as 2.08 µM and neuroprotective effects [Evidence Item 4]. The parent compound is the optimal starting material for synthesizing these derivatives, enabling high regiochemical control during alkylation and amination steps.

Thymidine Phosphorylase Inhibitors with Mixed-Type Mechanism

The triazolo-triazin-5,7-dione and its 5-thioxo analogues demonstrate mixed-type TP inhibition, a mechanism not common to pyrazolo analogs [Evidence Item 2]. The 7-one parent can be selectively oxidized or thionated to produce these inhibitors, making it a strategic intermediate for anti-angiogenic drug discovery.

PDE Inhibitor Optimization for Cardiovascular Research

As disclosed in US20050096320A1, substituted triazolotriazinones potently inhibit cGMP-metabolizing PDEs, offering cardiovascular and erectile dysfunction therapeutic potential. The 7-one parent provides a unique ring fusion that imidazo- and pyrazolo counterparts cannot replicate, making it the preferred starting scaffold for PDE inhibitor SAR studies [Evidence Item 3].

Application
Selection Property
Validation Focus
A2A receptor antagonist library construction
Regioselective multi-position derivatization versatility
Selectivity profile over A1/A3 receptors
CK1δ inhibitor development for neurodegeneration research
7-position substitution amenability and regiochemical control
Neuroprotection assay context and CK1δ enzyme engagement
Thymidine phosphorylase inhibitor studies with mixed-type mechanism
Mixed-type inhibition scaffold differentiation from pyrazolo analogs
Mechanistic confirmation in enzyme and cell-based assays
PDE inhibitor SAR exploration for cardiovascular research
Unique ring fusion essential for PDE2 inhibition
PDE2 isoform selectivity and cGMP pathway modulation
Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.